4,4,8-trimethyl-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
4,4,8-trimethyl-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines elements of indole and quinoline, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,8-trimethyl-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multicomponent reactions (MCRs). These reactions are known for their efficiency and sustainability, as they combine multiple starting materials in a single step to produce the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The process is optimized for high yield and cost-effectiveness, often using automated systems to control reaction conditions and ensure consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
4,4,8-trimethyl-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives, while reduction may yield indole derivatives .
Scientific Research Applications
4,4,8-trimethyl-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4,8-trimethyl-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole and quinoline derivatives, such as:
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active molecules.
2,3-Dihydro-1H-indole: A versatile building block in organic synthesis.
4H-Quinoline-1,2-dione: A compound with potential therapeutic applications.
Uniqueness
What sets 4,4,8-trimethyl-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione apart is its unique combination of indole and quinoline structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C24H24N2O2 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
6,11,11-trimethyl-9-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C24H24N2O2/c1-14-9-18-17(13-25-15(2)11-16-7-5-6-8-20(16)25)12-24(3,4)26-21(18)19(10-14)22(27)23(26)28/h5-10,12,15H,11,13H2,1-4H3 |
InChI Key |
KKZMJSFSTCKQNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(N4C5=C3C=C(C=C5C(=O)C4=O)C)(C)C |
Origin of Product |
United States |
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